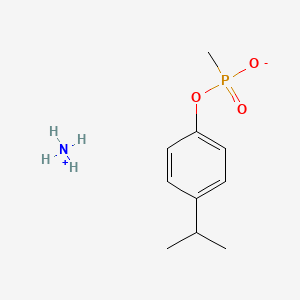
4-isopropylphenyl hydrogen methylphosphonate ammoniate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropylphenyl hydrogen methylphosphonate ammoniate, also known as IMPA, is a chemical compound used in scientific research for various purposes. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4-isopropylphenyl hydrogen methylphosphonate ammoniate is primarily through its interaction with enzymes. 4-isopropylphenyl hydrogen methylphosphonate ammoniate can bind to certain enzymes and prevent them from functioning properly, leading to a disruption in biochemical reactions. This mechanism of action is crucial in the study of enzyme inhibition and the development of new drugs that can target specific enzymes.
Biochemical and Physiological Effects
4-isopropylphenyl hydrogen methylphosphonate ammoniate has been shown to have various biochemical and physiological effects in scientific research. One of the primary effects of 4-isopropylphenyl hydrogen methylphosphonate ammoniate is its ability to inhibit certain enzymes, leading to a disruption in biochemical reactions. This effect is crucial in the study of enzyme inhibition and the development of new drugs that can target specific enzymes.
4-isopropylphenyl hydrogen methylphosphonate ammoniate has also been shown to have an effect on the nervous system. As a simulant for nerve agents, 4-isopropylphenyl hydrogen methylphosphonate ammoniate can cause similar effects on the nervous system as nerve agents, leading to paralysis and death in high doses. This effect is crucial in the study of nerve agents and the development of treatments for nerve agent exposure.
Vorteile Und Einschränkungen Für Laborexperimente
4-isopropylphenyl hydrogen methylphosphonate ammoniate has several advantages for lab experiments. One of the primary advantages is its ability to act as a simulant for nerve agents, allowing researchers to study the effects of nerve agents on the nervous system without using actual nerve agents. 4-isopropylphenyl hydrogen methylphosphonate ammoniate is also a useful inhibitor for certain enzymes, allowing researchers to study the role of these enzymes in various biochemical reactions.
However, there are also limitations to using 4-isopropylphenyl hydrogen methylphosphonate ammoniate in lab experiments. One limitation is that it is a toxic compound and must be handled with care. Another limitation is that it is a simulant for nerve agents and may not accurately represent the effects of actual nerve agents on the nervous system.
Zukünftige Richtungen
There are several future directions for research on 4-isopropylphenyl hydrogen methylphosphonate ammoniate. One direction is the development of new drugs that can target specific enzymes and improve the treatment of various diseases. Another direction is the study of nerve agents and the development of new treatments for nerve agent exposure. Finally, there is a need for further research on the toxicity of 4-isopropylphenyl hydrogen methylphosphonate ammoniate and its potential effects on human health.
Conclusion
In conclusion, 4-isopropylphenyl hydrogen methylphosphonate ammoniate is a chemical compound used in scientific research for various purposes. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 4-isopropylphenyl hydrogen methylphosphonate ammoniate has several applications in scientific research, including the study of nerve agents and enzyme inhibition. While there are limitations to using 4-isopropylphenyl hydrogen methylphosphonate ammoniate in lab experiments, there are also many future directions for research on this compound.
Synthesemethoden
4-isopropylphenyl hydrogen methylphosphonate ammoniate is synthesized through a specific method that involves the reaction of 4-isopropylphenyl magnesium bromide with methylphosphonic dichloride. This reaction results in the formation of 4-isopropylphenyl methylphosphonic acid, which is then reacted with ammonium hydroxide to form 4-isopropylphenyl hydrogen methylphosphonate ammoniate. The synthesis method of 4-isopropylphenyl hydrogen methylphosphonate ammoniate is crucial to ensure the purity and quality of the compound for scientific research.
Wissenschaftliche Forschungsanwendungen
4-isopropylphenyl hydrogen methylphosphonate ammoniate is widely used in scientific research for various purposes. One of the primary applications of 4-isopropylphenyl hydrogen methylphosphonate ammoniate is in the study of nerve agents. Nerve agents are chemical compounds that can cause severe damage to the nervous system, leading to paralysis and death. 4-isopropylphenyl hydrogen methylphosphonate ammoniate is used as a simulant for nerve agents, allowing researchers to study the effects of nerve agents on the nervous system without using actual nerve agents.
4-isopropylphenyl hydrogen methylphosphonate ammoniate is also used in the study of enzyme inhibition. Enzymes are proteins that catalyze biochemical reactions in the body. Enzyme inhibitors are compounds that can bind to enzymes and prevent them from functioning properly. 4-isopropylphenyl hydrogen methylphosphonate ammoniate is used as an inhibitor for certain enzymes, allowing researchers to study the role of these enzymes in various biochemical reactions.
Eigenschaften
IUPAC Name |
azanium;methyl-(4-propan-2-ylphenoxy)phosphinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P.H3N/c1-8(2)9-4-6-10(7-5-9)13-14(3,11)12;/h4-8H,1-3H3,(H,11,12);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYIXUCZECHUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(C)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinecarboxamide](/img/structure/B4888798.png)


![1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4888813.png)
![2-{[3-(5-bromo-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4888824.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B4888831.png)

![2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4888848.png)
![N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4888855.png)
![N~1~-allyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4888868.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4888900.png)
